molecular formula C5H8O2 B045723 Isopropenyl acetate CAS No. 108-22-5

Isopropenyl acetate

Cat. No.: B045723
CAS No.: 108-22-5
M. Wt: 100.12 g/mol
InChI Key: HETCEOQFVDFGSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenyl acetate is typically prepared by treating acetone with ketene . The reaction involves the following steps:

    Ketene Generation: Ketene is generated by pyrolysis of acetic acid or acetone.

    Reaction with Acetone: The generated ketene is then reacted with acetone to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous generation of ketene and its subsequent reaction with acetone under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Intermediate in Organic Synthesis

Isopropenyl acetate is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. It acts as an acylation reagent, facilitating reactions that produce esters and other derivatives.

  • Synthesis of Isopropenyl Esters : IPA is employed as a synthon for synthesizing isopropenyl esters from renewable carboxylic acids. A study demonstrated the use of sulfuric acid as a catalyst to produce various isopropenyl esters, including benzoate and octanoate, showcasing its effectiveness in solvent-free protocols .
  • Transesterification Reactions : IPA has been shown to function as a transesterification agent in glycerol conversions. In a catalytic tandem process, IPA enabled the formation of glyceryl esters while concurrently generating acetone, thus enhancing the efficiency of glycerol functionalization .

Polymer Production

This compound serves as a comonomer in the production of polymers, particularly polyvinyl acetate (PVAc).

  • Polymerization Studies : IPA's role in polymer chemistry includes its incorporation into copolymers that enhance material properties. Research indicates that IPA can be polymerized to yield materials with desirable characteristics for coatings and adhesives .

Applications in Detergents and Cleaning Products

Recent studies have explored IPA's potential as an ingredient in detergent formulations.

  • Bleach Activator : IPA has been identified as a bleach activator in liquid peroxide detergent formulations, improving cleaning efficacy . This application highlights its functional role in enhancing the performance of household cleaning products.

Fragrance and Flavor Industry

This compound is also significant in the fragrance industry due to its pleasant odor profile.

  • Fragrance Intermediate : It is used as an intermediate for synthesizing various fragrance compounds, which are essential in perfumes and personal care products . Its ability to impart desirable scents makes it valuable in cosmetic formulations.

Environmental Considerations

Given its potential as a renewable resource, IPA is being investigated for its sustainability.

  • Green Chemistry Applications : Research has highlighted IPA's effectiveness as a green reagent for upgrading glycerol into valuable products like triacetin and solketal acetate through continuous-flow synthesis processes . This approach aligns with contemporary efforts to develop sustainable chemical processes.

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of isopropenyl esters
Polymer ProductionComonomer for polyvinyl acetate
DetergentsBleach activator in cleaning products
Fragrance IndustryIntermediate for fragrance synthesis
Green ChemistryUpgrading glycerol into triacetin

Case Studies

  • Glycerol Functionalization : A study demonstrated the use of IPA in a catalytic process that converted glycerol into various acetals and esters with high selectivity, showcasing its utility in producing valuable chemicals from renewable sources .
  • Detergent Formulation : Research indicated that incorporating IPA into detergent formulations significantly enhanced cleaning performance, especially when used as a bleach activator .
  • Synthesis Protocols : Development of solvent-free synthesis protocols utilizing IPA has shown promising results for producing isopropenyl esters from various carboxylic acids, highlighting its versatility and efficiency in organic synthesis .

Mechanism of Action

The mechanism of action of isopropenyl acetate primarily involves its role as an acetylating agent. It decomposes into ketene and acetone upon heating in the presence of acid catalysts . The ketene generated can then react with various substrates to form acetylated products. This mechanism is particularly useful in organic synthesis for the preparation of acetylated derivatives of alcohols, phenols, and amines .

Comparison with Similar Compounds

Uniqueness of Isopropenyl Acetate: this compound is unique due to its ability to act as a superior acetylating agent and its role in the synthesis of enol acetates and acetonides. Its decomposition into ketene and acetone under specific conditions further distinguishes it from other similar compounds .

Biological Activity

Isopropenyl acetate (IPA) is an organic compound that has garnered attention in various fields of chemistry, particularly for its biological activity and potential applications in drug discovery and catalysis. This article explores the biological activity of IPA, focusing on its antimicrobial properties, catalytic efficiency, and implications in organic synthesis.

This compound is an ester derived from isopropenol and acetic acid. Its molecular formula is C5_5H8_8O2_2, and it features a double bond in the isopropenyl group, which contributes to its reactivity. The compound's structure allows it to participate in various chemical reactions, including acylation and polymerization.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating the antimicrobial effects of various solvents, including IPA, found that products containing more than 10% isopropyl alcohol were hostile towards microbial growth. While the study primarily focused on ethyl and butyl acetates, it highlighted the relevance of IPA in formulations aimed at reducing microbial contamination in cosmetic products .

Table 1: Minimum Inhibitory Concentrations (MIC) of Solvents

SolventMIC (% concentration)Effective Against
Ethyl Acetate≤ 5%Various bacteria
Butyl Acetate≤ 5%Various bacteria
Isopropyl Alcohol≤ 10%Bacteria and fungi

Catalytic Applications

This compound has been identified as a highly efficient acylating agent for alcohols, amines, and phenols under metal-free conditions. A study demonstrated that IPA could effectively acetylate functionalized alcohols using p-toluenesulfonic acid (p-TsOH) as a catalyst . This method not only simplifies the reaction process but also aligns with green chemistry principles by minimizing the use of harmful solvents.

Case Study: Acetylation Reactions

In a series of experiments, this compound was used to acetylate various alcohols. The results showed high yields and selectivity, confirming IPA's utility as a versatile acylating agent. The following table summarizes the findings:

Alcohol TypeYield (%)Reaction Conditions
Primary Alcohols85-95Room temperature, p-TsOH catalyst
Secondary Alcohols80-90Room temperature, p-TsOH catalyst
Tertiary Alcohols75-85Room temperature, p-TsOH catalyst

Cytotoxicity and Mutagenicity Studies

Further research into the safety profile of this compound revealed potential cytotoxic effects. In vitro studies have been recommended to assess its mutagenic activity more comprehensively. These studies are crucial for understanding the compound's safety in pharmaceutical applications .

Chemical Reactions Analysis

Transesterification and Acetylation Reactions

iPAc serves as an effective acetylating agent for polyols like glycerol. In continuous-flow (CF) systems, it converts glycerol into triacetin (TA) with high efficiency:

Reaction Conditions Productivity (mmol·h⁻¹·mL⁻¹) Selectivity for TA Source
240°C, 10 bar, Q = 5 (iPAc/glycerol)25.394%
220°C, 10 bar, Q = 562.496%

Key observations:

  • Excess iPAc (Q > 3) drives complete acetylation to TA, minimizing mono-/diacetin byproducts .

  • Acetic acid (AcOH) acts as a catalyst, enhancing reaction kinetics by promoting iPAc acidolysis .

Tandem Catalytic Processes

iPAc enables multi-step transformations in a single reactor. Notable examples include:

Deoxydehydration (DODH)/Acetylation

At 300°C and 110 bar, iPAc facilitates the conversion of glycerol to allyl acetate via DODH:

  • Yield : 95% allyl acetate .

  • Mechanism : iPAc provides acetyl groups while acetone (from iPAc decomposition) acts as a DODH agent .

Acetylation/Acetalization

Under ambient conditions (30°C, Amberlyst-15 catalyst):

  • Products : 97:3 mixture of solketal acetate and 2,2-dimethyl-1,3-dioxan-5-yl acetate .

  • Yield : 78% acetal acetates .

Reactivity with Acids and Bases

iPAc reacts vigorously with:

  • Strong acids : Exothermic ester hydrolysis releases acetic acid and acetone .

  • Caustic solutions : Generates flammable hydrogen gas .

Incompatibilities :

  • Mineral-based absorbents (e.g., clay) induce uncontrolled reactions .

  • Alkali metals (e.g., Na, K) trigger hazardous H₂ evolution .

Acidolysis and Side Reactions

iPAc undergoes acidolysis with acetic acid to form acetic anhydride and acetone:
iPAc AcOHAcetic anhydride Acetone\text{iPAc AcOH}\rightarrow \text{Acetic anhydride Acetone}

This reaction is critical in tandem processes but requires careful control to avoid:

  • Acetone polymerization : Forms condensation byproducts at high temperatures .

  • Unintended acetalization : Competing pathways reduce TA selectivity at lower temperatures (<180°C) .

Q & A

Basic Question: What are the critical safety protocols for handling isopropenyl acetate in laboratory settings?

Methodological Answer:
this compound (IPA) is highly flammable (flash point: 18–19°C) and requires strict safety measures. Key protocols include:

  • Storage: Use tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides) and strong acids/bases .
  • Spill Management: Evacuate the area, adsorb spills with activated charcoal, and avoid confined spaces due to explosion risks .
  • Personal Protective Equipment (PPE): Wear solvent-resistant gloves, eye protection, and respiratory gear during handling . Training per OSHA 1910.120(q) is mandatory for spill cleanup personnel .

Basic Question: What are the common synthetic applications of this compound in organic chemistry?

Methodological Answer:
IPA is widely used as an acetylating agent due to its eco-friendly profile compared to acyl halides. Key applications:

  • Acetylation Reactions: IPA acetylates hydroxyl groups in alcohols, phenols, and carbohydrates under solvent-free or mild conditions. For example, it acetylates 5-hydroxymethylfurfural (HMF) irreversibly, with acetone enol as a byproduct .
  • Green Chemistry: It replaces toxic reagents like acetic anhydride in cellulose acetylation within ionic liquids (e.g., [DBNH][OAc]) .

Advanced Question: How does this compound’s reactivity affect its use in emulsion polymerization?

Methodological Answer:
IPA’s lower reactivity in free radical polymerization poses challenges. In terpolymer synthesis with butyl acrylate (BA) and methyl methacrylate (MMA):

  • Lower Conversion Rates: Increasing IPA molar ratios reduce monomer conversion due to steric hindrance from the methyl group on the ethylenic carbon .
  • Characterization: Use gel permeation chromatography (GPC) to analyze molecular weight trends and Fourier-transform infrared spectroscopy (FTIR) to confirm copolymer formation . Optimize initiator (e.g., potassium persulfate) and surfactant (e.g., Dowfax 2A1) concentrations to mitigate reactivity issues .

Advanced Question: What methodologies validate this compound’s role in sustainable chemistry?

Methodological Answer:
IPA is a green alternative in two contexts:

  • Solvent-Free Reactions: Acylation of amines under catalyst-free conditions achieves high yields (e.g., 90% for primary amines) without generating hazardous waste .
  • Ionic Liquid Systems: In cellulose acetylation, IPA avoids toxic byproducts. Byproducts like acetone are easily separated via distillation, enabling solvent ([DBNH][OAc]) recycling . Validate sustainability using life-cycle assessment (LCA) metrics and compare with traditional acylating agents .

Advanced Question: How should researchers address contradictions in reactivity data for this compound?

Methodological Answer:
Discrepancies in IPA’s reactivity (e.g., polymerization vs. acetylation) arise from:

  • Reaction Conditions: Radical polymerization in emulsions vs. acid-catalyzed acetylation require distinct kinetic studies. Use differential scanning calorimetry (DSC) to monitor exothermicity and NMR to track reaction progress.
  • Steric Effects: The methyl group in IPA lowers reactivity in copolymerization but enhances selectivity in acetylation. Compare density functional theory (DFT) calculations with experimental data to resolve contradictions .

Basic Question: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Purity Analysis: Gas chromatography (GC) with flame ionization detection (FID) for quantifying IPA (>99% purity) .
  • Structural Confirmation: 1^1H NMR (δ 4.7–5.2 ppm for vinyl protons) and FTIR (C=O stretch at 1740 cm1^{-1}) .
  • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (~150°C) .

Advanced Question: How can alternative reaction conditions enhance this compound’s efficiency?

Methodological Answer:

  • Ionic Liquids: Use [DBNH][OAc] to dissolve cellulose and facilitate acetylation at 60°C, achieving high degrees of substitution (DS >2.5) .
  • Microwave Assistance: Accelerate reaction rates in solvent-free acetylations while minimizing side reactions . Validate outcomes via 13^13C NMR and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Basic Question: What are the health risks associated with this compound exposure?

Methodological Answer:

  • Acute Exposure: Inhalation causes respiratory irritation; skin contact leads to dermatitis. Monitor symptoms like dizziness or nausea, which indicate overexposure .
  • Long-Term Risks: Chronic exposure may affect the respiratory system. Implement fume hoods and regular air quality checks (OSHA PEL: 250 ppm) .

Advanced Question: What strategies mitigate autopolymerization risks during this compound storage?

Methodological Answer:

  • Inhibitors: Add stabilizers like hydroquinone (0.001–0.01 wt%) to prevent radical-initiated polymerization .
  • Temperature Control: Store at ≤25°C and avoid prolonged exposure to light or peroxides . Monitor viscosity changes as an early indicator of polymerization .

Advanced Question: How can researchers ensure reproducibility in this compound-based syntheses?

Methodological Answer:

  • Detailed Protocols: Document exact molar ratios, initiator types, and reaction times (e.g., 3 hours at 60°C for HMF acetylation ).
  • Supplementary Data: Publish raw NMR spectra, GPC chromatograms, and DSC curves as supporting information . Cross-validate results using independent techniques (e.g., comparing FTIR with 1^1H NMR) .

Properties

IUPAC Name

prop-1-en-2-yl acetate
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InChI

InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3
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InChI Key

HETCEOQFVDFGSY-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)OC(=O)C
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Molecular Formula

C5H8O2
Record name ISOPROPENYL ACETATE
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Related CAS

24980-56-1
Record name 1-Propen-2-ol, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID3031492
Record name Isopropenyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma
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Boiling Point

97 °C
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Flash Point

60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP)
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Solubility

Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

0.9090 g/cu cm at 20 °C, 0.917-0.923
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Vapor Pressure

45.2 [mmHg], 45 mm Hg at 25 °C
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Color/Form

WATER WHITE LIQUID, Liquid

CAS No.

108-22-5
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Record name 1-PROPEN-2-OL, ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-92.9 °C
Record name 1-PROPEN-2-OL, ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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